N-(2-iodophenyl)methanesulfonamide
Overview
Description
N-(2-iodophenyl)methanesulfonamide: is a sulfonamide derivative of iodobenzene. It is known for its pharmacological and biological activities. The compound has a molecular formula of C₇H₈INO₂S and a molecular weight of 297.12 g/mol .
Scientific Research Applications
N-(2-iodophenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H312, H315, H319, H332, and H335 . These codes represent specific hazards associated with the compound, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-iodophenyl)methanesulfonamide typically involves the reaction of 2-iodoaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: N-(2-iodophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, altering the compound’s properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a catalyst.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, with changes in the oxidation state of the sulfur atom.
Mechanism of Action
The mechanism of action of N-(2-iodophenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The iodine atom can participate in halogen bonding, influencing the compound’s biological activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- N-(2-bromophenyl)methanesulfonamide
- N-(2-chlorophenyl)methanesulfonamide
- N-(2-fluorophenyl)methanesulfonamide
Comparison: N-(2-iodophenyl)methanesulfonamide is unique due to the presence of the iodine atom, which can engage in specific interactions like halogen bonding. This property can enhance its biological activity compared to its bromine, chlorine, and fluorine analogs. The larger size and higher polarizability of iodine also contribute to its distinct chemical behavior .
Properties
IUPAC Name |
N-(2-iodophenyl)methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO2S/c1-12(10,11)9-7-5-3-2-4-6(7)8/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYJASRWKZXTBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354720 | |
Record name | N-(2-iodophenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116547-92-3 | |
Record name | N-(2-iodophenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-iodophenyl)methanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of N-(2-iodophenyl)methanesulfonamide in the presented research?
A1: this compound serves as a crucial starting material in the one-step synthesis of 2-substituted 1-methylsulfonylindoles. [] This reaction, facilitated by a palladium catalyst, involves the interaction of this compound with terminal acetylenes. This method provides a direct route to access a range of 1-methylsulfonylindoles with diverse functionalities at the 2-position, including hydroxmethyl, 2-hydroxyethyl, diethoxymethyl, and 2-ethoxycarbonylethyl groups. []
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